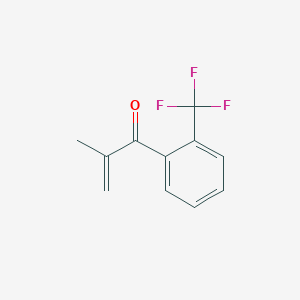

2-Methyl-1-(2-trifluoromethyl-phenyl)-propenone

CAS No.:

Cat. No.: VC18357046

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3O |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 2-methyl-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C11H9F3O/c1-7(2)10(15)8-5-3-4-6-9(8)11(12,13)14/h3-6H,1H2,2H3 |

| Standard InChI Key | BYOFOXKXLQOYJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)C1=CC=CC=C1C(F)(F)F |

Introduction

Chemical Identification and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 2-methyl-1-(2-trifluoromethyl-phenyl)-propenone, systematically describes its structure: a propenone chain () linked to a phenyl ring bearing a trifluoromethyl group at the ortho position. The molecular formula was confirmed via high-resolution mass spectrometry, though specific spectral data (e.g., NMR, NMR) are absent in publicly available records . The trifluoromethyl group () introduces significant electronegativity and steric bulk, influencing both reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1601920-75-5 | |

| Molecular Formula | ||

| Molecular Weight | 214.18 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Isomeric and Functional Group Considerations

Structural analogs of this compound, such as the para-substituted isomer 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 64436-58-4), exhibit distinct electronic properties due to differences in substituent positioning . The ortho-substituted trifluoromethyl group in the target compound likely imposes greater steric hindrance compared to para-substituted derivatives, potentially altering reactivity in cycloaddition or nucleophilic addition reactions . The propenone moiety (-unsaturated ketone) enables conjugate additions and serves as a dienophile in Diels-Alder reactions, a feature exploited in the synthesis of heterocycles .

Synthesis and Manufacturing

Reported Synthetic Routes

While no explicit synthesis of 2-methyl-1-(2-trifluoromethyl-phenyl)-propenone is documented in the provided sources, analogous trifluoromethylated enones are typically prepared via Friedel-Crafts acylation or aldol condensation. For example, β,β-ditrifluoromethyl enones—structurally related compounds—are synthesized through base-mediated condensation of trifluoromethyl ketones with aldehydes . Adapting such methods, the target compound could hypothetically be synthesized by reacting 2-trifluoromethylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Challenges in Fluorinated Compound Synthesis

Introducing trifluoromethyl groups into aromatic systems often requires specialized reagents such as Ruppert-Prakash reagents () or Umemoto’s salts . The ortho substitution pattern in this compound may complicate synthesis due to steric hindrance during electrophilic aromatic substitution, necessitating optimized reaction conditions (e.g., high temperatures or prolonged reaction times).

Chemical Reactivity and Applications

Defluorinative Heterocyclization

Recent advancements in trifluoromethyl enone chemistry highlight their role in defluorinative transformations. For instance, β,β-ditrifluoromethyl enones undergo three-component reactions with sodium sulfinates to yield polysubstituted furans, a process involving sequential sulfonylation and intramolecular cyclization . Although the target compound lacks a second trifluoromethyl group, its α,β-unsaturated ketone structure positions it as a potential substrate for similar reactions. The cleavage of C–F bonds under transition metal-free conditions could enable the synthesis of fluorinated heterocycles with applications in medicinal chemistry .

Diels-Alder Reactivity

The propenone moiety serves as a dienophile in Diels-Alder reactions, forming six-membered cycloadducts. For example, furans derived from trifluoromethyl enones react with benzyne precursors to generate 1,4-epoxynaphthalenes, demonstrating the utility of such compounds in constructing polycyclic architectures . The electron-deficient nature of 2-methyl-1-(2-trifluoromethyl-phenyl)-propenone enhances its reactivity toward electron-rich dienes, making it a candidate for synthesizing fluorinated pharmaceuticals or agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume